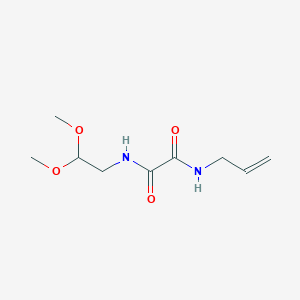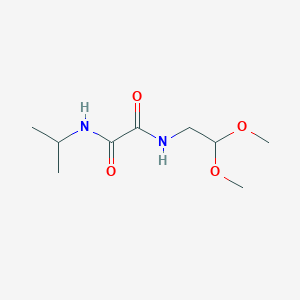
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide (DMEPE) is a synthetic molecule that has been studied for its potential applications in scientific research and lab experiments. DMEPE is a derivative of the amino acid glycine and is composed of two amine groups, two methyloxyethyl groups, and a prop-2-en-1-yl group. It is a white solid with a melting point of about 68°C and a boiling point of about 184°C.
Wissenschaftliche Forschungsanwendungen
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide has been used in a variety of scientific research applications, including its use as a fluorescent probe in biological systems. It has been used to study protein-protein interactions and to label proteins for imaging. It has also been used to study the structure and dynamics of proteins and lipids.
Wirkmechanismus
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is a fluorescent probe that is used to study the structure and dynamics of proteins and lipids. When it binds to proteins and lipids, it emits a fluorescent signal that can be detected and used to study the structure and dynamics of the proteins and lipids.
Biochemical and Physiological Effects
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide has been shown to be non-toxic and non-mutagenic. It has been used to study the structure and dynamics of proteins and lipids without causing any adverse effects on the proteins and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in lab experiments has several advantages. It is a non-toxic and non-mutagenic fluorescent probe that can be used to study the structure and dynamics of proteins and lipids. It is also relatively easy to synthesize. One limitation of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is that it has a relatively low fluorescence intensity, which can make it difficult to detect in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in scientific research. One possible future direction is to use it as a tool to study the structure and dynamics of other biomolecules, such as DNA and RNA. Another possible future direction is to use it as a fluorescent tag for imaging and tracking proteins and lipids in living systems. Additionally, N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide could be used to study the interactions between proteins and other biomolecules, such as carbohydrates and lipids. Finally, N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide could be used to study the effects of environmental factors, such as temperature and pH, on the structure and dynamics of proteins and lipids.
Synthesemethoden
The synthesis of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is relatively straightforward. It can be synthesized using a two-step synthetic method starting from 2-aminoethanol. The first step involves reacting 2-aminoethanol with dimethyl sulfate to form N,N-dimethyl-2-aminoethanethiol. The second step involves reacting N,N-dimethyl-2-aminoethanethiol with prop-2-en-1-ol to form N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide.
Eigenschaften
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-4-5-10-8(12)9(13)11-6-7(14-2)15-3/h4,7H,1,5-6H2,2-3H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRQBEBUJMEVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)




![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)

![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)


![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)